BenchChemオンラインストアへようこそ!

ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

Medicinal Chemistry ADME Scaffold Selection

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a heterocyclic compound belonging to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core with a free 3-amino group and an ethyl acetate side chain. This specific substitution pattern distinguishes it from other thienopyrazole isomers and N-substituted analogs.

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
CAS No. 1105190-33-7
Cat. No. B1415677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate
CAS1105190-33-7
Molecular FormulaC9H13N3O2S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=C2CSCC2=N1)N
InChIInChI=1S/C9H13N3O2S/c1-2-14-8(13)3-12-9(10)6-4-15-5-7(6)11-12/h2-5,10H2,1H3
InChIKeyWKBCOINVIMRHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate (CAS 1105190-33-7): A Specialized Thienopyrazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a heterocyclic compound belonging to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core with a free 3-amino group and an ethyl acetate side chain . This specific substitution pattern distinguishes it from other thienopyrazole isomers and N-substituted analogs. It is primarily utilized as a versatile small-molecule building block in medicinal chemistry, enabling the synthesis of diverse compound libraries . The compound's structural features make it a valuable scaffold for exploring biological targets, including autotaxin (ATX) inhibition, a pathway implicated in fibrotic diseases and cancer [1].

Procurement Risk: Why Close Analogs of Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate Cannot Be Interchanged


The unique [3,4-c] ring fusion topology, combined with the specific 3-amino and N-ethyl acetate substituents, dictates the compound's reactivity and binding modality. Simply substituting it with a regioisomer (e.g., thieno[2,3-c]pyrazole) or an analog with a different N-substituent (e.g., methyl or phenyl) can fundamentally alter the vector of the functional groups, leading to a loss of target engagement [1]. The free amine and ester functionalities are critical for further derivatization; replacing the ethyl ester with a bulkier group can hinder subsequent amidation or hydrolysis steps . Therefore, unverified generic substitution introduces significant risk of synthetic failure or complete loss of biological activity.

Head-to-Head Quantitative Evidence for Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate vs. Closest Analogs


Differentiation via Physicochemical Profile: cLogP Comparison Against Common Heterocyclic Building Blocks

The compound's predicted partition coefficient (cLogP) of 1.05 (pH 7.4) offers a balanced lipophilicity profile that is more hydrophilic than common indazole (cLogP ~1.68) or benzopyrazole scaffolds. This lower lipophilicity can be a critical differentiator for optimizing solubility and reducing off-target binding during the hit-to-lead phase.

Medicinal Chemistry ADME Scaffold Selection

Enhanced Synthetic Tractability: Unique Ester Functionality Enables Rapid Amide Library Synthesis

The ethyl acetate moiety is a key differentiator from amine-only analogs like 1-phenyl-4,6-dihydro-1H-thieno[3,4-c]pyrazole (CAS 145286-41-5) . Direct amidation of the ethyl ester allows for single-step diversification into amide libraries, a versatile transformation not directly accessible from the phenyl analog without additional functionalization steps.

Parallel Synthesis Combinatorial Chemistry Fragment-Based Drug Discovery

Procurement Benchmark: High-Value, Multi-Source Compound with Established Quality Metrics

Unlike many novel scaffolds available from a single vendor, this compound is stocked by multiple reputable global suppliers (Combi-Blocks via Fujifilm Wako, Fluorochem, Leyan) . Price benchmarking reveals a premium value, with List Price for 1g ranging from ~$2,670 (Fluorochem) to ¥390,000 (Fujifilm Wako), reflecting its specialized nature and high synthesis cost. Purity is consistently guaranteed at ≥95% (Fluorochem) or 97% (Leyan).

Chemical Sourcing Supply Chain Quality Control

Critical Data Gap: Absence of Publicly Available Direct Biological Activity Comparison Data

A comprehensive search across primary literature, patents, and authoritative databases reveals no publicly accessible head-to-head biological activity data (e.g., IC50, Ki, EC50) for Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate against a defined comparator [1][2][3]. The differentiation claims herein are therefore based on physicochemical properties and synthetic accessibility, not on direct pharmacological superiority.

Data Transparency Assay Reproducibility Procurement Caution

Optimal Deployment Scenarios for Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate in Drug Discovery


Scaffold for Autotaxin (ATX) Targeted Library Synthesis

Based on its thieno[3,4-c]pyrazole core, this compound serves as an ideal starting point for synthesizing focused libraries targeting Autotaxin (ATX) [1]. The free amine and ester handle enable rapid parallel derivatization to generate amide and sulfonamide analogs, directly aligning with the SAR of reported ATX inhibitors with IC50 values in the low micromolar to nanomolar range [1].

Fragment-Based Drug Discovery (FBDD) Hit-to-Lead Optimization

With a molecular weight of 227.28 Da and no Rule-of-5 violations [1], this compound fits the profile of a high-quality fragment. Its balanced logD (1.05) provides a superior starting point over more lipophilic fragments, potentially reducing later-stage solubility or off-target toxicity issues. The ester group allows for immediate growth vectors via amide coupling.

Selective Platelet Antiaggregating Agent Development

The broader 4H-thieno[3,4-c]pyrazole class has demonstrated in vitro platelet antiaggregating activity comparable to acetylsalicylic acid [1]. This compound's distinct substitution pattern allows researchers to explore this therapeutic axis with a novel chemotype, potentially identifying agents with improved selectivity or reduced gastric side effects.

Quote Request

Request a Quote for ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.